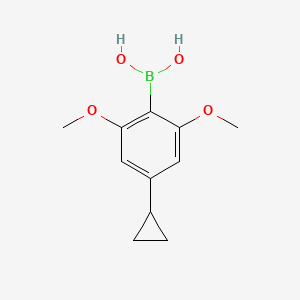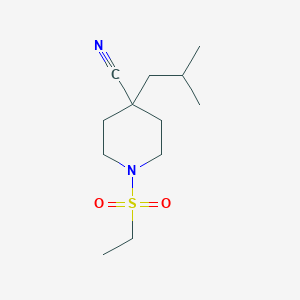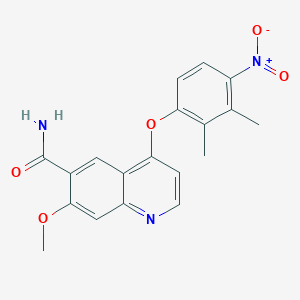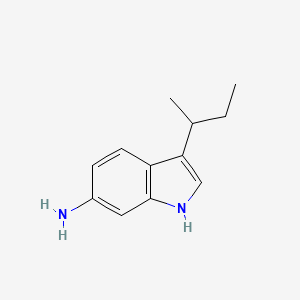
2-Hydrazinylethan-1-olhydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Hydrazinylethan-1-olhydrochloride is a chemical compound with the molecular formula C2H8N2O·HCl. It is a derivative of 2-Hydrazinoethanol, which is known for its applications in various fields such as organic synthesis, pharmaceuticals, and agriculture. The compound is characterized by the presence of both hydrazine and ethanol functional groups, making it a versatile reagent in chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
2-Hydrazinylethan-1-olhydrochloride can be synthesized through the reaction of 2-Hydrazinoethanol with hydrochloric acid. The process involves the addition of concentrated hydrochloric acid to 2-Hydrazinoethanol under controlled temperature conditions. The reaction is typically carried out at room temperature, and the product is obtained by crystallization from the reaction mixture .
Industrial Production Methods
In industrial settings, the production of this compound involves the use of large-scale reactors where 2-Hydrazinoethanol is reacted with hydrochloric acid. The reaction conditions are optimized to ensure high yield and purity of the product. The final product is then purified through recrystallization or distillation techniques to remove any impurities.
化学反応の分析
Types of Reactions
2-Hydrazinylethan-1-olhydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The hydrazine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of hydrazine and its derivatives.
Substitution: Formation of substituted hydrazine compounds.
科学的研究の応用
2-Hydrazinylethan-1-olhydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various hydrazine derivatives.
Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the synthesis of anti-cancer and anti-inflammatory drugs.
Industry: Utilized as a stabilizer in fuel oils and as a corrosion inhibitor in oil wells.
作用機序
The mechanism of action of 2-Hydrazinylethan-1-olhydrochloride involves its interaction with various molecular targets. The hydrazine group can form covalent bonds with nucleophilic centers in biological molecules, leading to the inhibition of enzyme activity. The compound can also participate in redox reactions, affecting cellular oxidative stress pathways .
類似化合物との比較
Similar Compounds
- 2-Hydroxyethylhydrazine
- Ethanolhydrazine
- Hydrazineethanol
Uniqueness
2-Hydrazinylethan-1-olhydrochloride is unique due to its dual functional groups, which allow it to participate in a wide range of chemical reactions. Its hydrochloride form enhances its solubility in water, making it more versatile in aqueous reactions compared to its analogs .
特性
分子式 |
C2H9ClN2O |
|---|---|
分子量 |
112.56 g/mol |
IUPAC名 |
2-hydrazinylethanol;hydrochloride |
InChI |
InChI=1S/C2H8N2O.ClH/c3-4-1-2-5;/h4-5H,1-3H2;1H |
InChIキー |
FJWNXNRAGSFYAT-UHFFFAOYSA-N |
正規SMILES |
C(CO)NN.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Pyrazino[2,3-alpha]phenazine-11-carboxylic acid](/img/structure/B8359883.png)










![Methyl 2-[(chlorocarbonyl)amino]benzoate](/img/structure/B8359952.png)

